molecular formula C16H28N4O4S B12758106 Guanidine, (4-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate CAS No. 115174-16-8

Guanidine, (4-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate

Cat. No.: B12758106
CAS No.: 115174-16-8
M. Wt: 372.5 g/mol
InChI Key: AZXHTFGBUAUCIM-UHFFFAOYSA-N
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Description

p-Heptamethyleniminomethylbenzylguanidine sulfate: is a bioactive chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a heptamethylene chain, an iminomethyl group, and a benzylguanidine moiety, making it a complex and intriguing molecule for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Heptamethyleniminomethylbenzylguanidine sulfate typically involves multiple steps, starting with the preparation of the heptamethylene chain and the iminomethyl group. The benzylguanidine moiety is then introduced through a series of reactions, including nucleophilic substitution and condensation reactions. The final step involves the formation of the sulfate salt, which is achieved by reacting the intermediate compound with sulfuric acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of p-Heptamethyleniminomethylbenzylguanidine sulfate is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

p-Heptamethyleniminomethylbenzylguanidine sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

p-Heptamethyleniminomethylbenzylguanidine sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized

Properties

CAS No.

115174-16-8

Molecular Formula

C16H28N4O4S

Molecular Weight

372.5 g/mol

IUPAC Name

2-[[4-(azocan-1-ylmethyl)phenyl]methyl]guanidine;sulfuric acid

InChI

InChI=1S/C16H26N4.H2O4S/c17-16(18)19-12-14-6-8-15(9-7-14)13-20-10-4-2-1-3-5-11-20;1-5(2,3)4/h6-9H,1-5,10-13H2,(H4,17,18,19);(H2,1,2,3,4)

InChI Key

AZXHTFGBUAUCIM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)CC2=CC=C(C=C2)CN=C(N)N.OS(=O)(=O)O

Origin of Product

United States

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